molecular formula C21H18ClN5OS2 B2461503 N-(4-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 689267-03-6

N-(4-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2461503
CAS No.: 689267-03-6
M. Wt: 455.98
InChI Key: XRBZTQNZUHTZQC-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS2 and its molecular weight is 455.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a synthetic compound that integrates multiple pharmacologically relevant structural motifs. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activities, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Structural Overview

The compound features:

  • Chlorophenethyl group : Enhances lipophilicity and bioavailability.
  • Thiazole and quinazolinone moieties : Known for various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines. The thioxoquinazoline component is particularly noted for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study involving a series of thioxoquinazolines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated in vitro. Compounds with similar thiazole and quinazolinone frameworks have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

CompoundActivityReference
Thioxoquinazoline DerivativeStrong antibacterial activity
Quinazolinone-Based CompoundEffective against MRSA

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinazolinone derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. In vivo studies demonstrated that some derivatives could mitigate oxidative stress and improve cognitive function in animal models.

Case Study : A derivative demonstrated a median lethal dose (LD50) of 300 mg/kg and showed significant AChE inhibitory activity, leading to improvements in behavioral tests post gamma radiation exposure .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells is a critical mechanism for its anticancer effects.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

Properties

CAS No.

689267-03-6

Molecular Formula

C21H18ClN5OS2

Molecular Weight

455.98

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H18ClN5OS2/c22-14-7-5-13(6-8-14)9-10-23-18(28)11-15-12-30-21(24-15)27-19-16-3-1-2-4-17(16)25-20(29)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,24,25,26,27,29)

InChI Key

XRBZTQNZUHTZQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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